

Application Note: Purification of 1,9-Nonanediol by Recrystallization

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the purification of **1,9-nonanediol** using recrystallization, a fundamental technique for the purification of solid organic compounds.

Introduction

1,9-Nonanediol is a linear aliphatic diol with hydroxyl groups at each terminal carbon.[1] It presents as a white solid at room temperature and is utilized as a monomer in the synthesis of polymers such as polyesters and polyurethanes.[1][2][3] It also serves as an intermediate in the manufacturing of pharmaceuticals, agrochemicals, and aromatic chemicals.[2][3] Given its wide range of applications, a high degree of purity is often required. Recrystallization is an effective method for purifying **1,9-nonanediol**, leveraging its differential solubility in a given solvent at varying temperatures. This protocol details a mixed-solvent recrystallization procedure using ethanol and water. **1,9-Nonanediol** is readily soluble in ethanol and sparingly soluble in water, making this pair ideal for achieving high purity crystals upon cooling.[2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of **1,9-nonanediol** is provided in the table below. The melting point is a critical parameter for assessing the purity of the recrystallized product.



Property	Value
Molecular Formula	C ₉ H ₂₀ O ₂
Molar Mass	160.25 g/mol [2][4]
Appearance	White solid/crystals[2][3]
Melting Point	45-47 °C[5][6][7]
Boiling Point	177 °C at 15 mmHg[6]
Solubility	Sparingly soluble in water; readily soluble in ethanol and methanol.[2][6]

Experimental Protocol: Recrystallization of 1,9-Nonanediol

This protocol describes the purification of **1,9-nonanediol** using a mixed solvent system of ethanol and water.

Materials and Equipment:

- Crude 1,9-nonanediol
- Ethanol (95% or absolute)
- Deionized water
- Erlenmeyer flasks
- · Hot plate with magnetic stirring
- Magnetic stir bar
- Buchner funnel and flask
- Filter paper
- Ice bath



- Spatula
- Vacuum oven or desiccator

Procedure:

- Dissolution:
 - Place 10.0 g of crude 1,9-nonanediol into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.
 - Add a minimal amount of hot ethanol (approximately 20-30 mL) to the flask while stirring and gently heating on a hot plate.
 - Continue to add hot ethanol in small portions until the 1,9-nonanediol is completely dissolved. The solution should be near its boiling point.
- Hot Filtration (Optional):
 - If any insoluble impurities are observed in the hot solution, perform a hot filtration.
 - Preheat a second Erlenmeyer flask and a funnel (with fluted filter paper) by placing them on the hot plate.
 - Quickly pour the hot solution through the preheated funnel to remove insoluble impurities.
- Addition of Anti-Solvent:
 - To the clear, hot ethanolic solution of 1,9-nonanediol, slowly add hot deionized water dropwise while stirring. Water acts as the anti-solvent.
 - Continue adding water until the solution becomes slightly turbid (cloudy), indicating the saturation point has been reached.
 - Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.
- Crystallization:



- Remove the flask from the heat source and allow it to cool slowly to room temperature.
 Cover the flask to prevent solvent evaporation. Slow cooling is crucial for the formation of large, pure crystals.
- Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
- Isolation of Crystals:
 - Set up a Buchner funnel with filter paper over a vacuum flask.
 - Wet the filter paper with a small amount of cold ethanol-water mixture (in the same ratio as the final recrystallization mixture).
 - Pour the cold crystal slurry into the Buchner funnel and apply a vacuum to collect the crystals.
- · Washing:
 - With the vacuum still applied, wash the crystals with a small amount of ice-cold deionized water to remove any soluble impurities adhering to the crystal surfaces.
- Drying:
 - Transfer the purified crystals to a watch glass or drying dish.
 - Dry the crystals in a vacuum oven at a temperature below the melting point (e.g., 30-35
 °C) or in a desiccator under vacuum until a constant weight is achieved.

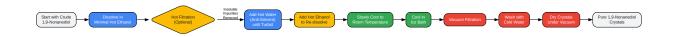
Data Presentation

The following table summarizes the quantitative aspects of this recrystallization protocol.



Parameter	Value/Range
Starting Material	10.0 g of crude 1,9-Nonanediol
Dissolution Solvent	Ethanol
Anti-Solvent	Deionized Water
Dissolution Temperature	~75-80 °C
Cooling Temperature	0-4 °C (Ice Bath)
Expected Yield	80-95% (dependent on purity of crude material)
Purity Assessment	Melting Point Analysis (Expected: 45-47 °C)

Experimental Workflow Diagram



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Caption: Workflow for the purification of **1,9-nonanediol**.

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